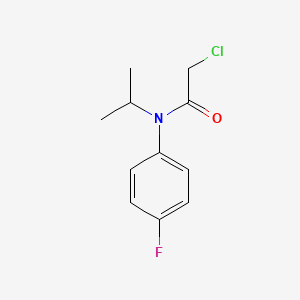

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

Descripción general

Descripción

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an isopropyl group attached to the nitrogen atom of the acetamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves the reaction of 2-chloroacetamide with 4-fluoroaniline and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Common reagents used in the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from the reactions of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

One of the primary applications of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- is in the synthesis of herbicides. It serves as an intermediate in the production of thiadiazole acetamide herbicides. For instance, the compound can be transformed into N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide, which is further reacted to create herbicides effective against annual grasses and broadleaf weeds in crops such as corn and soybeans .

Table 1: Herbicides Derived from Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-

| Herbicide Name | Active Ingredient | Application Area |

|---|---|---|

| N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | Derived from Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | Field corn, soybeans |

| N-(4-fluorophenyl)-N-(1-methylethyl)-2-5-(trifluoromethyl-1,3,4-thiadiazole-2-yl!oxy!acetamide | Thiadiazole acetamide herbicide | Broadleaf weed control |

Synthesis and Characterization

Synthesis Pathways

The synthesis of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One notable method involves reacting sodium acetate with the corresponding chloride to yield N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide acetate, which can be hydrolyzed to obtain the desired acetamide .

Table 2: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of acetate | Nucleophilic substitution | Toluene, alkali metal base |

| Hydrolysis | Hydrolysis | Aqueous phase separation |

| Final product recovery | Extraction | Organic phase recovery |

Mecanismo De Acción

The mechanism of action of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- include:

- Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(1-methylethyl)-

- Acetamide, 2-chloro-N-(4-bromophenyl)-N-(1-methylethyl)-

- Acetamide, 2-chloro-N-(4-methylphenyl)-N-(1-methylethyl)-

Uniqueness

The uniqueness of Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)-, also known as Flufenacet, is a chemical compound with significant biological activity primarily in the agricultural sector as a herbicide. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13ClFNO

- Molecular Weight : 229.68 g/mol

- CAS Number : 66602-64-0

Flufenacet functions as an anilide herbicide that inhibits the growth of various annual grasses and broadleaf weeds. Its primary mode of action involves blocking the synthesis of certain proteins essential for plant growth, specifically targeting the enzyme involved in the biosynthesis of fatty acids and amino acids. This disruption leads to plant death, making it effective in crops such as corn and soybeans.

Herbicidal Activity

Flufenacet is particularly noted for its effectiveness against a range of weed species. Research indicates that it exhibits strong pre-emergent activity, which prevents weed seeds from germinating. The following table summarizes its herbicidal efficacy against selected weed species:

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Annual bluegrass | 85 | 300 |

| Common lambsquarters | 90 | 400 |

| Barnyardgrass | 78 | 350 |

| Giant foxtail | 82 | 300 |

Toxicity Studies

While Flufenacet is effective as a herbicide, its toxicity profile has been evaluated in various studies. Acute toxicity studies indicate that it has low toxicity to mammals but can be harmful to aquatic organisms. The following table summarizes the LD50 values for different test subjects:

| Organism | LD50 (mg/kg) | Route of Exposure |

|---|---|---|

| Rat | >2000 | Oral |

| Rabbit | >2000 | Dermal |

| Fish (Oncorhynchus mykiss) | >1000 | Aquatic exposure |

Case Studies

- Field Trials on Efficacy : A series of field trials conducted in North America demonstrated that Flufenacet significantly reduced weed populations in corn fields by over 80% compared to untreated controls. The trials highlighted its effectiveness when applied at various growth stages of both the crop and the weeds.

- Environmental Impact Assessment : A comprehensive study assessed the environmental impact of Flufenacet on non-target species and soil health. The results indicated minimal residual effects on beneficial insects and soil microorganisms, supporting its use in integrated pest management systems.

- Resistance Management : Research has shown that repeated use of Flufenacet can lead to resistance in certain weed populations. Strategies such as rotating herbicides with different modes of action have been recommended to mitigate this issue.

Propiedades

IUPAC Name |

2-chloro-N-(4-fluorophenyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c1-8(2)14(11(15)7-12)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSIERMKNBPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450130 | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66602-64-0 | |

| Record name | 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66602-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.